molecular formula H2S B1245758 Sulfur, isotope of mass 33 CAS No. 14257-58-0

Sulfur, isotope of mass 33

Cat. No.: B1245758
CAS No.: 14257-58-0
M. Wt: 34.987 g/mol
InChI Key: RWSOTUBLDIXVET-OUBTZVSYSA-N
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Description

Sulfur, with the atomic number 16, is a non-metal element that belongs to the chalcogen family. It has four stable isotopes: sulfur-32, sulfur-33, sulfur-34, and sulfur-36. Sulfur-33, specifically, is a stable isotope with a natural abundance of approximately 0.75 percent . This isotope is characterized by its unique nuclear properties, including a spin of 3/2+ and a magnetic dipole moment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfur-33 can be isolated through various methods, including isotope separation techniques such as gas diffusion and gas centrifugation. These methods exploit the slight differences in mass between sulfur isotopes to achieve separation.

Industrial Production Methods: In industrial settings, sulfur isotopes, including sulfur-33, are often produced using mass spectrometry techniques. These methods involve ionizing sulfur compounds and separating the isotopes based on their mass-to-charge ratio. Another method involves the reduction of sulfur compounds using a mixture of hydriodic acid, hypophosphorous acid, and hydrochloric acid, which can convert various sulfur compounds to hydrogen sulfide .

Chemical Reactions Analysis

Types of Reactions: Sulfur-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sulfur-33 can be oxidized to form sulfur dioxide (SO₂) or sulfur trioxide (SO₃) using oxidizing agents such as oxygen or chlorine.

    Reduction: It can be reduced to hydrogen sulfide (H₂S) using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Sulfur-33 can participate in substitution reactions to form organosulfur compounds, such as thiols and sulfides, using reagents like alkyl halides.

Major Products:

    Oxidation: Sulfur dioxide (SO₂), sulfur trioxide (SO₃)

    Reduction: Hydrogen sulfide (H₂S)

    Substitution: Organosulfur compounds (thiols, sulfides)

Scientific Research Applications

Sulfur-33 has a wide range of applications in scientific research:

Mechanism of Action

Sulfur-33 is one of four stable sulfur isotopes, each with distinct properties:

    Sulfur-32: The most abundant isotope, used widely in industrial applications.

    Sulfur-34: Used in isotope fractionation studies to understand sulfur cycling in the environment.

    Sulfur-36: The rarest stable isotope, used in specialized scientific research.

Uniqueness of Sulfur-33: Sulfur-33’s unique nuclear properties, such as its spin and magnetic dipole moment, make it particularly valuable in NMR studies and other applications requiring precise isotopic measurements .

Comparison with Similar Compounds

  • Sulfur-32
  • Sulfur-34
  • Sulfur-36

Properties

IUPAC Name

sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2S/h1H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSOTUBLDIXVET-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[33SH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

34.987 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14257-58-0
Record name Sulfur, isotope of mass 33
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014257580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfur, isotope of mass 33
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Sulfur, isotope of mass 33
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Sulfur, isotope of mass 33
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Sulfur, isotope of mass 33
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Sulfur, isotope of mass 33
Reactant of Route 6
Sulfur, isotope of mass 33

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